molecular formula C19H18ClN5O B6439520 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine CAS No. 2548975-67-1

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B6439520
CAS No.: 2548975-67-1
M. Wt: 367.8 g/mol
InChI Key: JATPOWDXJQYVGP-UHFFFAOYSA-N
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Description

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyridinyl and piperidinyl groups

Properties

IUPAC Name

2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-17-13-22-8-3-18(17)25-9-4-16(5-10-25)26-19-23-11-15(12-24-19)14-1-6-21-7-2-14/h1-3,6-8,11-13,16H,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPOWDXJQYVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-(3-chloropyridin-4-yl)piperidine. This can be achieved through a nucleophilic substitution reaction where 3-chloropyridine reacts with piperidine under basic conditions.

    Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with a pyrimidine derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the piperidinyl intermediate reacts with a boronic acid derivative of pyrimidine.

    Final Assembly: The final step involves the formation of the ether linkage between the piperidinyl and pyridinyl groups. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyridinyl derivative reacts with the piperidinyl intermediate.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridinyl and pyrimidine rings using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group. Typical reagents include nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but lacks the piperidinyl group.

    4-(Pyridin-4-yl)pyrimidine: Similar but with different substitution patterns.

    1-(3-chloropyridin-4-yl)piperidine: Shares the piperidinyl and chloropyridinyl groups but lacks the pyrimidine core.

Uniqueness

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is unique due to its specific substitution

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